molecular formula C27H29N7O2 B11180645 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11180645
M. Wt: 483.6 g/mol
InChI Key: BMFLAHCXAASIGS-UHFFFAOYSA-N
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Description

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core, piperazine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with formaldehyde to form a Mannich base.

    Triazine Core Formation: The Mannich base is then reacted with cyanuric chloride to form the triazine core.

    Final Coupling: The final step involves coupling the triazine core with 4-phenoxyphenylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and phenoxyphenyl groups.

    Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation products may include quinones and other oxidized derivatives.

    Reduction: Reduction products may include dihydrotriazine derivatives.

    Substitution: Substitution reactions can yield a variety of substituted triazine derivatives.

Scientific Research Applications

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H29N7O2

Molecular Weight

483.6 g/mol

IUPAC Name

6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H29N7O2/c1-35-22-13-9-21(10-14-22)34-17-15-33(16-18-34)19-25-30-26(28)32-27(31-25)29-20-7-11-24(12-8-20)36-23-5-3-2-4-6-23/h2-14H,15-19H2,1H3,(H3,28,29,30,31,32)

InChI Key

BMFLAHCXAASIGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)OC5=CC=CC=C5)N

Origin of Product

United States

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